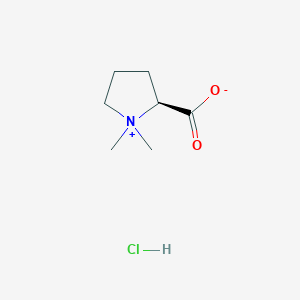

Stachydrine chloride

Description

Historical Context and Initial Academic Inquiries into Stachydrine (B192444)

Stachydrine, chemically known as (2S)-1,1-dimethylpyrrolidine-2-carboxylic acid, was first isolated in 1918. nih.gov Also referred to as proline betaine, it is recognized for its biological activities and potential pharmacological applications. nih.govfrontiersin.org Early research into stachydrine was often associated with its presence in medicinal plants, particularly in Traditional Chinese Medicine. For instance, it is a key component of the herb Leonurus, commonly known as motherwort. nih.govfrontiersin.org

Initial investigations into its biosynthesis date back to the 1950s, with studies on alfalfa (Medicago sativa) suggesting that ornithine could be a precursor. frontiersin.org Isotope-labeling experiments demonstrated the conversion of ornithine to glutamic acid and then to proline, which ultimately leads to the synthesis of stachydrine. frontiersin.org These early studies were challenged by the limited genomic data and molecular biology techniques of the era, making the identification of the specific enzymes involved a difficult task. frontiersin.org

Properties

IUPAC Name |

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNMULOWUUIQIL-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C(=O)O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-37-2 | |

| Record name | Stachydrine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stachydrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STACHYDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z024IC5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Stachydrine

Elucidation of Biosynthetic Pathways in Plant Systems

The journey of stachydrine (B192444) formation in plants, primarily studied in species like Medicago sativa (alfalfa), begins with common amino acids and involves a series of enzymatic steps. nih.govfrontiersin.orgresearchgate.net

Identification of Precursors (e.g., Proline, Ornithine, Glutamic Acid)

The foundational building blocks for stachydrine have been traced back to several key amino acids. Isotope-labeling experiments have been instrumental in identifying these precursors.

Proline: Proline is considered a direct precursor to stachydrine. ontosight.ai The core structure of stachydrine is a derivative of proline, specifically N,N-dimethyl-L-proline. nih.govfrontiersin.org

Ornithine: Studies have demonstrated that ornithine can be converted into proline, which then enters the biosynthetic pathway for stachydrine. nih.govfrontiersin.org Experiments using isotope-labeled ornithine in alfalfa showed its conversion first to glutamic acid and subsequently to proline, which then leads to the synthesis of stachydrine. nih.govfrontiersin.org

Glutamic Acid: As an intermediate in the conversion of ornithine to proline, glutamic acid also plays a role as a precursor in the formation of stachydrine. nih.govfrontiersin.org

Enzymatic Conversions and Intermediates (e.g., NMT1, NMT2, Methylation from Methionine)

The transformation of proline into stachydrine is a methylation process, where methyl groups are added to the nitrogen atom of the proline ring. This process is catalyzed by specific enzymes.

The biosynthesis is believed to involve the addition of two methyl groups to the nitrogen of proline. nih.govfrontiersin.org The methyl groups are primarily sourced from methionine. nih.govfrontiersin.org Experiments in alfalfa have shown that the methyl group from methionine is incorporated into the stachydrine molecule. nih.govfrontiersin.org

The key enzymes implicated in this process are N-methyltransferases (NMTs). In Medicago sativa, the synthesis of stachydrine from proline is catalyzed by enzymes referred to as NMT1 and NMT2. nih.govfrontiersin.orgresearchgate.net It is not yet definitively known whether NMT1 and NMT2 are two distinct enzymes or different functions of the same enzyme. nih.govfrontiersin.orgresearchgate.net These enzymes facilitate the one or two-step reaction to produce stachydrine. nih.govfrontiersin.orgresearchgate.net The intermediate in this process is hygric acid (N-methylproline), which is then further methylated to yield stachydrine. nih.gov

Unresolved Aspects and Future Directions in Stachydrine Biosynthesis Research

Despite the progress made, the complete picture of stachydrine biosynthesis is not fully resolved, and several questions remain.

While the general pathway is understood, the precise biological mechanism of its synthesis is still elusive. nih.govfrontiersin.org A significant gap in knowledge is the definitive characterization, localization, and regulation of the N-methyltransferase enzymes (NMT1 and NMT2) involved in the process. nih.gov It is still unclear whether these are two separate enzymes or a single enzyme with multiple catalytic sites. nih.govfrontiersin.orgresearchgate.net

Future research will likely focus on:

Enzyme Characterization: Isolating and characterizing the specific NMTs responsible for the methylation of proline to fully understand their structure, function, and regulatory mechanisms.

Genetic Regulation: Identifying the genes that code for these enzymes and understanding how their expression is regulated by developmental cues and environmental factors.

Metabolic Engineering: A complete understanding of the biosynthetic pathway could pave the way for metabolic engineering strategies in plants or microorganisms to enhance stachydrine production for potential applications. nih.govfrontiersin.org

Metabolic Pathways and Degradation Mechanisms of Stachydrine

Just as plants synthesize stachydrine, certain microorganisms have evolved pathways to break it down, often using it as a source of nutrients.

Enzymatic Hydrolysis and Product Identification (e.g., in Rhodobacter sphaeroides via NDT1, NDT2)

The degradation of stachydrine has been notably studied in the bacterium Rhodobacter sphaeroides. nih.govfrontiersin.orgresearchgate.net This bacterium can utilize stachydrine as a source of carbon and nitrogen. frontiersin.org

The breakdown process is essentially the reverse of its synthesis, involving a two-step enzymatic hydrolysis. nih.govfrontiersin.org

The first step is the conversion of stachydrine to N-methyl stachydrine (hygric acid), catalyzed by the enzyme N-desmethyltransferase 1 (NDT1). nih.gov

The second step involves the action of N-desmethyltransferase 2 (NDT2), which synthesizes proline from N-methyl stachydrine. nih.gov

Ultimately, the proline generated from this degradation can be further metabolized into glutamic acid. nih.gov This metabolic pathway highlights the ability of certain bacteria to recycle this plant-derived compound. nih.govfrontiersin.org

| Enzyme | Organism | Pathway | Function |

| NMT1 | Medicago sativa | Biosynthesis | Catalyzes the methylation of proline. nih.govfrontiersin.orgresearchgate.net |

| NMT2 | Medicago sativa | Biosynthesis | Catalyzes the methylation of proline (potentially the same as or different from NMT1). nih.govfrontiersin.orgresearchgate.net |

| NDT1 | Rhodobacter sphaeroides | Degradation | Catalyzes the conversion of stachydrine to N-methyl stachydrine. nih.gov |

| NDT2 | Rhodobacter sphaeroides | Degradation | Catalyzes the conversion of N-methyl stachydrine to proline. nih.gov |

Synthetic Strategies and Chemical Derivatization of Stachydrine

Chemical Synthesis Methodologies for Stachydrine (B192444) Hydrochloride

Stachydrine, chemically known as (2S)-1,1-dimethylpyrrolidine-2-carboxylic acid, is produced both by extraction from plants and through chemical synthesis. nih.govfrontiersin.org The synthetic approach allows for the production of stachydrine hydrochloride, a stable salt form of the compound. chemicalbook.comgoogle.com

A common and well-established method for synthesizing stachydrine hydrochloride involves the methylation of L-proline. rsc.org This process typically uses a methylating agent to add two methyl groups to the nitrogen atom of the proline ring. nih.govfrontiersin.orgresearchgate.net

The reaction can be carried out using L-proline and iodomethane (B122720) as the primary precursors. chemicalbook.comchemicalbook.com In a typical procedure, the reaction is conducted in a solvent such as methanol (B129727) in the presence of a base like sodium hydroxide. The mixture is heated for several hours to drive the reaction to completion, resulting in the formation of stachydrine. chemicalbook.com The final product is then isolated as the hydrochloride salt. chemicalbook.com This synthetic route is efficient, with reported yields as high as 88%. chemicalbook.com Other methylating agents, such as dimethyl sulphate, have also been utilized for this transformation. nih.govfrontiersin.orgresearchgate.net

| Reactant/Product | Chemical Name | Molecular Formula | Role in Synthesis |

| L-Proline | (2S)-Pyrrolidine-2-carboxylic acid | C₅H₉NO₂ | Starting precursor material |

| Iodomethane | Methyl iodide | CH₃I | Methylating agent |

| Stachydrine | (2S)-1,1-Dimethylpyrrolidine-1-ium-2-carboxylate | C₇H₁₃NO₂ | Target compound (inner salt) |

| Stachydrine Hydrochloride | (2S)-2-Carboxy-1,1-dimethylpyrrolidin-1-ium chloride | C₇H₁₄ClNO₂ | Final synthesized salt form |

Design and Synthesis of Stachydrine Analogues and Derivatives

Despite its promising biological activities, the clinical application of stachydrine is often hampered by limitations such as low bioavailability and unsatisfactory efficacy. rsc.orgnih.gov To overcome these challenges, researchers have focused on designing and synthesizing a variety of stachydrine analogues and derivatives. nih.govfrontiersin.org These efforts aim to create new chemical entities with improved physicochemical and pharmacological properties. nih.gov

Structural modification of the stachydrine scaffold is a key strategy for enhancing its therapeutic potential. By altering the core structure, it is possible to improve properties like stability, absorption, and targeted delivery. nih.govfrontiersin.org One approach involves adding lipophilic functional groups to the stachydrine molecule to increase its bioavailability. rsc.org

Another strategy is the formation of stachydrine-based ionic liquids. By replacing the chloride ion in stachydrine hydrochloride with an organic acid anion, the resulting ionic liquid exhibits weaker intermolecular interactions and lower crystallinity. google.com This modification can increase the compound's solubility and enhance its percutaneous absorption, facilitating more efficient and targeted drug delivery. google.com

Researchers have successfully synthesized series of stachydrine derivatives and evaluated their biological activities. nih.gov For instance, a series of derivatives designated A1-A4 and B1-B4 were created to find candidates with superior neuroprotective effects. nih.gov Similarly, novel prodrugs of stachydrine, such as one named SS-12, have been synthesized. This prodrug demonstrated a longer retention time in the body and higher bioavailability compared to the parent compound, leading to enhanced in vitro anticancer activity. nih.gov

| Compound | Modification | Enhanced Property | Therapeutic Target |

| Compound B1 | Derivative with modified pyrrolidine (B122466) ring | Improved neuroprotective effects; reduced infarction size nih.gov | Cerebral Ischemic Stroke nih.gov |

| SS-12 | Prodrug of stachydrine | Higher bioavailability (79.6%); longer half-life (7.62 h) nih.govresearchgate.net | Breast Cancer nih.govresearchgate.net |

| Stachydrine Ionic Liquid | Anion exchange with organic acid | Increased solubility; enhanced absorption google.com | Drug Delivery google.com |

The synthesis of stachydrine derivatives is not only aimed at creating better drugs but also at developing molecular tools for specific mechanistic research. By designing derivatives that target particular biological pathways or disease models, scientists can gain deeper insights into the mechanisms underlying stachydrine's effects. rsc.orgnih.gov

For example, the design and synthesis of novel amide derivatives of stachydrine were specifically undertaken to find more potent neuroprotective agents for cerebral ischemic stroke. nih.govresearchgate.net The evaluation of these compounds in both in vitro and in vivo models of ischemia helps to clarify the structure-activity relationships for neuroprotection. nih.gov Compound B1, which emerged from this research, proved to be a valuable tool for further investigation into ischemic stroke pathways. nih.gov

Similarly, the development of stachydrine prodrugs like SS-12 was targeted specifically for anti-breast cancer research. nih.gov The improved pharmacokinetic profile of SS-12 allowed for more effective studies in animal models, revealing that it could significantly enhance anticancer efficacy compared to stachydrine. researchgate.net Mechanistic studies showed that this derivative induced apoptosis in cancer cells through the mitochondria pathway, providing clear evidence of its mode of action. researchgate.net These targeted syntheses provide crucial compounds for exploring specific therapeutic areas and advancing the understanding of stachydrine's pharmacological roles. nih.gov

Preclinical Pharmacological and Mechanistic Research of Stachydrine Hydrochloride

Cardiovascular System Research

Research into the cardiovascular effects of stachydrine (B192444) hydrochloride has centered on its impact on myocardial hypertrophy and cardiac fibrosis.

Myocardial Hypertrophy Modulation Mechanisms

Stachydrine hydrochloride has been investigated for its potential to alleviate cardiac hypertrophy through various signaling pathways. Pathological cardiac hypertrophy is an enlargement of the heart muscle that can lead to heart failure.

Studies have shown that stachydrine hydrochloride may inhibit pathological cardiac hypertrophy by targeting the calcineurin (CaN)/nuclear factor of activated T-cells (NFAT) signaling pathway. nih.govnih.gov This pathway is known to play a crucial role in the development of cardiac hypertrophy. nih.govnih.gov Research indicates that stachydrine hydrochloride can suppress the activation of CaN and the subsequent nuclear translocation of NFATc3, a key event in the hypertrophic response. nih.govrsc.org By impeding this signaling cascade, stachydrine effectively reduces the enlargement of cardiac cells induced by stimuli such as adrenergic receptor activation. frontiersin.orgnih.gov In preclinical models, treatment with stachydrine hydrochloride has been observed to decrease cardiomyocyte surface area and regulate the expression of cardiac hypertrophy biomarkers. nih.govrsc.org

Stachydrine hydrochloride has been found to ameliorate cardiac hypertrophy by regulating the CaMKII/HDAC4/MEF2C signaling pathway. nih.govnih.gov This pathway is a significant contributor to the transcriptional reprogramming that occurs during cardiac hypertrophy. nih.gov Research suggests that stachydrine inhibits the hyper-phosphorylation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). rsc.orgnih.gov This, in turn, prevents the nuclear export of histone deacetylase 4 (HDAC4). nih.govnih.gov By keeping HDAC4 in the nucleus, it can continue to suppress the activity of myocyte enhancer factor 2C (MEF2C), a transcription factor that promotes the expression of hypertrophic genes. rsc.orgnih.gov In vivo and in vitro studies have demonstrated that stachydrine hydrochloride treatment can block pressure overload-induced cardiac hypertrophy through this mechanism. nih.govnih.gov

| Model | Key Findings | Signaling Pathway Affected |

|---|---|---|

| Pressure overload-induced cardiac hypertrophy in mice | Stachydrine hydrochloride blocked cardiac hypertrophy. | Inhibited nuclear export of HDAC4 via regulation of p-CaMKII, leading to repression of MEF2C. |

| Phenylephrine-stimulated cardiomyocytes | Stachydrine hydrochloride inhibited cardiomyocyte enlargement. | Decreased hyper-phosphorylation of CaMKII. |

Stachydrine hydrochloride has demonstrated a protective role against pathological cardiac remodeling by regulating the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase 2 (NOX2)-reactive oxygen species (ROS) signaling axis. nih.govnih.gov Overproduction of ROS by NOX2 can lead to oxidative stress, a key factor in the development of heart failure. nih.gov Studies have shown that stachydrine hydrochloride can alleviate ROS and ROS-related cardiac fibrosis. nih.govmdpi.com It appears to work by depressing NOX2 protein expression and activation. nih.gov This is achieved by inhibiting the translocation of its regulatory subunits, p67phox and p47phox, from the cytoplasm to the cell membrane. nih.govnih.gov In cardiomyocytes under oxidative stress, stachydrine hydrochloride has been found to suppress NOX2-related cytosolic calcium overload and decrease the expression of calcium-dependent regulatory proteins like CaMKII. nih.gov

| Model | Effect of Stachydrine Hydrochloride | Mechanism |

|---|---|---|

| TAC-induced heart failure in mice | Alleviated ROS and ROS-related cardiac fibrosis, improved left ventricular ejection fraction and hypertrophy. nih.govmdpi.com | Depressed NOX2 protein expression and activation. nih.gov |

| Cardiomyocytes under oxidative stress | Suppressed NOX2-related cytosolic Ca2+ overload, enhanced cell contractility. nih.gov | Inhibited translocation of NOX2 subunits (p67phox, p47phox) to the cell membrane. nih.gov |

Research indicates that stachydrine hydrochloride can improve cardiac function by modulating the N-glycosylation of the β1-adrenergic receptor (β1AR). frontiersin.orgnih.govfrontiersin.org N-glycosylation is a critical post-translational modification that affects the function and expression of many cell surface receptors, including β1AR, which plays a vital role in heart muscle contraction. nih.gov In conditions like heart failure, the N-glycosylation of β1AR can be decreased. nih.govfrontiersin.org Stachydrine hydrochloride has been shown to increase the N-glycosylation of β1AR, particularly by inhibiting α-1,6-fucosylation. frontiersin.orgnih.gov This action helps to maintain the number of β1ARs on the cell surface and preserve the downstream cAMP/PKA signaling pathway, which is crucial for excitation-contraction coupling in the heart. nih.govresearchgate.net

NOX2-ROS Signaling Axis in Cardiac Remodeling

Anti-fibrotic Mechanisms in Cardiac Tissue

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of many cardiovascular diseases. nih.govnih.gov Stachydrine hydrochloride has been investigated for its anti-fibrotic effects in cardiac tissue. nih.govnih.gov

Studies have shown that stachydrine can attenuate cardiac fibrosis by inhibiting the angiotensin II (AngII)/transforming growth factor-β1 (TGF-β1) fibrogenic axis. nih.govnih.gov AngII and TGF-β1 are key mediators in the development of cardiac fibrosis. frontiersin.orgipinnovative.com Stachydrine has been observed to down-regulate the expression of components of the renin-angiotensin system in the heart, including angiotensinogen (B3276523) (AGT) and angiotensin-converting enzyme (ACE). frontiersin.orgnih.gov This leads to a reduction in the production of AngII. nih.gov

TGF-β/TGF-βR1/Smad Signaling Pathway Inhibition

Stachydrine hydrochloride has been shown to modulate the Transforming Growth Factor-β (TGF-β)/TGF-β Receptor 1 (TGF-βR1)/Smad signaling pathway, a critical mediator in the development of fibrosis. frontiersin.orgrsc.org Research indicates that stachydrine interferes with this pathway by inhibiting the phosphorylation of Smad proteins. frontiersin.org This action is significant as the TGF-β/Smad axis is instrumental in the activation of fibroblasts and the subsequent synthesis of collagen in cardiac tissue. frontiersin.org By blocking the phosphorylation of Smad2/3, stachydrine effectively reduces the expression of genes that promote fibrosis, thereby mitigating the fibrotic response. frontiersin.orgrsc.org In models of renal fibrosis, the TGF-β/Smad pathway is a central player, where an imbalance between the pro-fibrotic Smad3 and the anti-fibrotic Smad7 contributes to disease progression. nih.govnih.govoncotarget.com Stachydrine's ability to downregulate the TGF-β/TGF-βR1/Smad2/3 pathway suggests its potential in ameliorating conditions characterized by excessive tissue fibrosis. rsc.org

| Feature | Description |

| Target Pathway | TGF-β/TGF-βR1/Smad |

| Mechanism of Action | Inhibition of Smad2/3 phosphorylation |

| Key Proteins Modulated | TGF-β1, TGF-βR1, Smad2/3 |

| Therapeutic Implication | Anti-fibrotic effects in cardiac and renal tissues |

ACE/AngII/AT1R-TGFβ1 Axis Modulation

Stachydrine hydrochloride demonstrates a notable inhibitory effect on the Angiotensin-Converting Enzyme (ACE)/Angiotensin II (AngII)/Angiotensin II Type 1 Receptor (AT1R)-TGFβ1 axis. rsc.org This pathway is a key driver of cardiac fibrosis and hypertrophy. rsc.orgresearchgate.netfrontiersin.org Studies have shown that stachydrine downregulates this axis, thereby inhibiting the fibrogenic effects of AngII. rsc.org It achieves this by suppressing the expression of AT1R and TGFβ1. rsc.org In experimental models, stachydrine has been observed to significantly decrease the mRNA levels of angiotensinogen (AGT), ACE, AT1R, and TGFβ1. rsc.orgacs.org This modulation of the ACE/AngII/AT1R-TGFβ1 axis helps to prevent the trans-differentiation of cardiac fibroblasts into hyper-activated myofibroblasts, a critical step in the development of fibrosis. acs.org

| Feature | Description |

| Target Pathway | ACE/AngII/AT1R-TGFβ1 Axis |

| Mechanism of Action | Downregulation of key pathway components |

| Key Molecules Modulated | ACE, AngII, AT1R, TGFβ1 |

| Therapeutic Implication | Attenuation of cardiac fibrosis and hypertrophy |

Endothelial Function and Vasculature Studies

Stachydrine hydrochloride has been found to exert beneficial effects on endothelial function and the vasculature. frontiersin.orgresearchgate.net It promotes the production of nitric oxide (NO), a crucial vasodilator, by activating the AMP-activated protein kinase (AMPK) and Akt signaling pathways. frontiersin.orgacs.orgresearchgate.net This activation leads to enhanced phosphorylation and activity of endothelial nitric oxide synthase (eNOS). frontiersin.orgacs.orgresearchgate.net The resulting increase in NO helps to relax blood vessels, supporting healthy vascular function and preventing endothelial dysfunction. frontiersin.orgresearchgate.net Furthermore, stachydrine has been shown to ameliorate endothelial dysfunction induced by factors such as homocysteine by increasing the bioavailability of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS. frontiersin.orgnih.govnih.gov This is achieved by upregulating the expression of GTP cyclohydrolase 1 (GTPCH1) and dihydrofolate reductase (DHFR) in endothelial cells. frontiersin.orgnih.govnih.gov

| Feature | Description |

| Effect | Improvement of endothelial function and vasorelaxation |

| Mechanism of Action | Activation of AMPK/Akt/eNOS pathway, increased NO production |

| Key Molecules Modulated | AMPK, Akt, eNOS, NO, GTPCH1, DHFR |

| Therapeutic Implication | Protection against vascular dysfunction |

Platelet Activation and Thrombosis Inhibition

Research has demonstrated that stachydrine hydrochloride possesses antiplatelet and antithrombotic properties. frontiersin.orgnih.gov It effectively reduces the risk of thrombosis by mitigating platelet activation, aggregation, and secretion. frontiersin.orgnih.govnih.gov Stachydrine has been shown to suppress various aspects of platelet activation, including αIIbβ3-mediated signaling events and calcium mobilization. nih.gov Additionally, it attenuates the interactions between platelets and neutrophils, which can decrease the likelihood of inflammatory and thrombotic complications. frontiersin.orgnih.govnih.gov In vivo studies have confirmed that mice treated with stachydrine are less susceptible to thrombosis. nih.gov

| Feature | Description |

| Effect | Inhibition of platelet activation and thrombosis |

| Mechanism of Action | Suppression of platelet aggregation, secretion, and signaling |

| Key Processes Affected | Platelet-neutrophil interactions, calcium mobilization |

| Therapeutic Implication | Potential treatment for thrombotic disorders |

SIRT1 Signaling Pathway in Myocardial Protection

Stachydrine hydrochloride has been identified as an activator of the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in myocardial protection. rsc.org It has been shown to enhance the AMPK/SIRT1 signaling pathway, which in turn boosts autophagy and protects against myocardial hypoxia/reperfusion (H/R) injury. rsc.org The protective effects of SIRT1 are mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which upregulates antioxidant proteins. rsc.orgmdpi.comnih.gov By activating the SIRT1-Nrf2 pathway, stachydrine helps to prevent oxidative stress and apoptosis in cardiomyocytes subjected to H/R injury. nih.govbohrium.com

| Feature | Description |

| Target Pathway | SIRT1 Signaling Pathway |

| Mechanism of Action | Activation of AMPK/SIRT1, leading to Nrf2/HO-1 activation |

| Key Molecules Modulated | SIRT1, AMPK, Nrf2, HO-1 |

| Therapeutic Implication | Cardioprotection against ischemia-reperfusion injury |

Neuroprotection Research

Cellular Protection and Damage Reduction in Traumatic Brain Injury Models

In the context of neuroprotection, stachydrine hydrochloride has shown significant efficacy in reducing cellular damage in models of traumatic brain injury (TBI). frontiersin.org Studies have demonstrated its ability to decrease cell death, neurological impairment, and brain tissue damage in animal models of TBI. frontiersin.org Specifically, it has been observed to reduce apoptosis, infarct volume, and brain water content. frontiersin.org The neuroprotective actions of stachydrine are mediated through the modulation of key signaling pathways, including the PI3K/m-TOR/Akt and TLR4/NF-κB pathways, which are critical regulators of cell survival, proliferation, and apoptosis. frontiersin.orgnih.gov By activating the PI3K/m-TOR/Akt pathway, stachydrine promotes neuronal health by reducing apoptosis and enhancing cell proliferation. rsc.orgnih.gov It also mitigates inflammation by downregulating the TLR4/NF-κB pathway. nih.gov

| Feature | Description |

| Effect | Neuroprotection in Traumatic Brain Injury |

| Mechanism of Action | Modulation of PI3K/m-TOR/Akt and TLR4/NF-κB pathways |

| Key Outcomes | Reduced apoptosis, infarct volume, and inflammation |

| Therapeutic Implication | Potential for treatment of traumatic brain injury |

Neuroinflammation and Amelioration of Cognitive Deficits

Stachydrine hydrochloride has demonstrated potential in addressing neuroinflammation and related cognitive decline in preclinical studies. Research indicates that neuroinflammation can impair neurogenesis, the process of forming new neurons, in the adult brain. frontiersin.org Suppressing this inflammation may, in turn, alleviate cognitive deficits. frontiersin.org

PI3K/Akt/mTOR Signaling in Neuronal Health and Survival

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its modulation is crucial for neuronal health. rsc.orgmdpi.com Stachydrine has been shown to influence this pathway, thereby promoting neuronal survival and reducing apoptosis (programmed cell death). rsc.org

In studies on traumatic brain injury, stachydrine treatment was found to enhance the phosphorylation of PI3K, Akt, and mTOR proteins in brain tissues. rsc.org This activation of the PI3K/Akt/mTOR pathway leads to a reduction in neuronal apoptosis and promotes cell proliferation, ultimately ameliorating neuronal damage. rsc.org The pathway's role in protecting against apoptosis is significant, as both Akt and mTOR are necessary for preventing cell death under conditions of oxidative stress. mdpi.com By activating this signaling cascade, stachydrine can help protect neurons from injury and support their recovery. nih.gov

JAK/STAT Pathway in Oxygen-Glucose Deprivation Models

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another important signaling cascade involved in cellular responses to stress, such as that experienced during oxygen-glucose deprivation (OGD), a model for cerebral ischemia. nih.govrsc.orgnih.gov Preclinical research has shown that stachydrine can protect against OGD-induced injury by inhibiting the JAK/STAT pathway. nih.govrsc.orgnih.gov

In cellular models of ischemic stroke using PC12 cells, stachydrine treatment was found to inhibit JAK2/STAT3 signaling. nih.govrsc.orgnih.gov This was evidenced by reduced levels of phosphorylated JAK2 and STAT3. nih.govrsc.orgnih.gov By down-regulating this pathway, stachydrine improved the survival rate of PC12 cells and reduced the release of inflammatory factors following OGD. nih.govfrontiersin.orgresearchgate.net These findings suggest that the neuroprotective effects of stachydrine in ischemic conditions may be mediated, at least in part, through its inhibition of the JAK/STAT signaling pathway. nih.govfrontiersin.orgresearchgate.net

Anticancer Research

Stachydrine hydrochloride has been the subject of extensive research for its potential anticancer properties. Studies have shown its efficacy against a variety of cancer cell lines, including those of the breast, prostate, colon, and stomach. frontiersin.orgnih.govfrontiersin.org The primary mechanisms of its anticancer activity involve the inhibition of cancer cell proliferation and the induction of apoptosis. frontiersin.orgnih.govfrontiersin.org

Cell Proliferation Inhibition and Apoptosis Induction

Stachydrine has demonstrated a significant ability to inhibit the proliferation of cancer cells and trigger their programmed cell death. frontiersin.orgnih.govnih.gov This has been observed in multiple cancer cell types, including breast cancer (MCF-7 and T47D cell lines). nih.govnih.gov The compound appears to work in a time- and dose-dependent manner to inhibit cell growth and induce apoptosis. nih.govnih.govselleckchem.com One of the ways it achieves this is by causing cell cycle arrest, often at the G1 phase, which prevents the cancer cells from dividing and multiplying.

A key mechanism through which stachydrine induces apoptosis is by activating the mitochondrial, or intrinsic, apoptotic pathway. frontiersin.orgfrontiersin.orgfrontiersin.org This pathway is initiated by various cellular stresses and leads to changes in the mitochondrial membrane potential. frontiersin.org Stachydrine has been shown to lower the mitochondrial membrane potential in cancer cells. frontiersin.orgfrontiersin.org

This disruption of the mitochondrial membrane leads to the release of pro-apoptotic proteins. Stachydrine treatment has been found to upregulate the expression of Bax, a pro-apoptotic protein, while simultaneously downregulating the expression of Bcl-2, an anti-apoptotic protein. frontiersin.orgfrontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade. rsc.org

Following the activation of the mitochondrial pathway, a cascade of enzymes known as caspases is triggered. rsc.org Caspases are the executioners of apoptosis. Research has consistently shown that stachydrine treatment leads to the activation of key caspases, particularly caspase-3. frontiersin.orgfrontiersin.orgnih.gov The activation of caspase-3 is a central event in the apoptotic process, leading to the cleavage of various cellular substrates and ultimately, cell death. rsc.orgnih.govnih.gov Studies have demonstrated that stachydrine induces the expression of cleaved caspase-3 in breast cancer cells, confirming its role in executing the apoptotic program. nih.gov

Interactive Data Table: Effects of Stachydrine Hydrochloride on Cancer Cells

| Cell Line | Cancer Type | Effect | Key Molecular Targets |

| T47D | Breast Cancer | Inhibition of proliferation, induction of apoptosis. nih.govnih.gov | Akt, ERK, Bcl-2, Caspase-3. nih.govnih.gov |

| MCF-7 | Breast Cancer | Inhibition of proliferation, induction of apoptosis. nih.govnih.gov | Akt, ERK, Bcl-2, Caspase-3. nih.govnih.gov |

| PC-3 | Prostate Cancer | Inhibition of invasive capacity. researchgate.net | Not specified |

| Various | Astrocytoma, Colon, Gastric, CML, etc. | Inhibition of proliferation, induction of apoptosis, blocks migration. frontiersin.org | BCR-ABL, PI3K/Akt, ERK/MAPK, NF-κB. frontiersin.org |

Modulation of Bcl-2/Bax Ratio

A critical mechanism in the regulation of apoptosis, or programmed cell death, is the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Stachydrine hydrochloride has been shown to modulate this balance in favor of apoptosis in cancer cells. frontiersin.orgfrontiersin.org

In studies involving breast cancer cell lines, treatment with stachydrine hydrochloride resulted in a notable decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio is a key indicator of the activation of the intrinsic apoptotic pathway. frontiersin.orgfrontiersin.org By reducing Bcl-2 levels, stachydrine hydrochloride diminishes the cell's protective mechanisms against apoptosis. Simultaneously, the upregulation of Bax promotes the release of cytochrome c from the mitochondria, a crucial step in initiating the caspase cascade that leads to cell death. frontiersin.orgnih.gov This dual action effectively lowers the threshold for apoptosis in cancer cells, contributing to the compound's anti-tumor activity. frontiersin.orgfrontiersin.org Research in cardiomyocytes has also shown that stachydrine can improve the Bcl-2/Bax ratio, supporting cell survival in that context, which highlights the compound's potential for differential effects based on cell type. rsc.org

Reactive Oxygen Species (ROS) Production in Cancer Cells

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular processes. While cancer cells often exhibit higher basal levels of ROS to support their metabolic activities, excessive ROS production can induce oxidative stress and trigger cell death. frontiersin.orgjcancer.org Stachydrine hydrochloride has been found to induce the production of ROS in cancer cells, contributing to its apoptotic effects. nih.gov

In breast cancer cell lines such as MCF-7 and T47D, treatment with stachydrine hydrochloride led to a significant, dose-dependent increase in endogenous ROS levels. nih.gov This elevation in ROS is believed to be a key mechanism underlying the compound's ability to induce apoptosis. nih.gov The accumulation of ROS can cause irreversible damage to cellular components and activate signaling pathways that lead to programmed cell death. frontiersin.orgjcancer.org While stachydrine has been observed to decrease ROS production in other cell types, such as in models of heart failure, its effect in cancer cells appears to be pro-oxidative, highlighting a context-dependent mechanism of action. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase)

The cell cycle is a tightly regulated process that governs cell proliferation. A common characteristic of cancer is the dysregulation of this cycle, leading to uncontrolled cell division. frontiersin.org Stachydrine hydrochloride has demonstrated the ability to interfere with this process by inducing cell cycle arrest, primarily in the G0/G1 phase. frontiersin.orgnih.gov

In studies on breast cancer cells, high concentrations of stachydrine hydrochloride were shown to significantly increase the proportion of cells in the G1 phase of the cell cycle. nih.govmedchemexpress.com This G1 phase arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. nih.govmdpi.com The mechanism behind this arrest involves the downregulation of key regulatory proteins such as CyclinD1. nih.gov By halting the cell cycle, stachydrine hydrochloride effectively curbs the growth of cancer cells. nih.gov This effect on the cell cycle has been observed in various cancer types, including corticoblastic astrocytoma. frontiersin.org

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Preclinical studies have indicated that stachydrine hydrochloride can inhibit these critical processes. frontiersin.orgfrontiersin.org

Research has shown that stachydrine impedes the migration and invasive capabilities of tumor cells. frontiersin.orgfrontiersin.org In a colorectal cancer liver metastasis model, stachydrine was found to inhibit the migration and invasion of MC38 cancer cells. nih.gov This effect is mediated, at least in part, by its ability to inhibit signaling pathways such as the CXCR4/ERK and CXCR4/Akt pathways, which are crucial for cell motility. frontiersin.org Furthermore, stachydrine can inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and spread. nih.gov By targeting these mechanisms, stachydrine hydrochloride demonstrates the potential to prevent the dissemination of cancer cells and the formation of secondary tumors. frontiersin.orgnih.gov

Modulation of Key Oncogenic Signaling Pathways

Stachydrine hydrochloride exerts its anti-cancer effects by modulating multiple signaling pathways that are fundamental to cancer cell proliferation, survival, and migration. frontiersin.orgfrontiersin.org

PI3K/Akt and ERK/MAPK Pathways Inhibition

The PI3K/Akt and ERK/MAPK pathways are critical signaling cascades that are frequently hyperactivated in various cancers, promoting cell growth, survival, and proliferation. nih.gov Stachydrine hydrochloride has been shown to effectively inhibit these pathways. frontiersin.orgnih.gov

In breast cancer cells, stachydrine hydrochloride treatment led to a dual inhibition of the phosphorylation of both Akt and ERK proteins. nih.gov This simultaneous suppression of two major survival signals is a significant finding, as it suggests that stachydrine could be as effective as a combination of specific Akt and ERK inhibitors. nih.gov The inhibition of these pathways disrupts downstream signaling events that are essential for cancer cell survival and proliferation. frontiersin.orgnih.gov This mechanism of action has also been noted in other cancer types, such as corticoblastic astrocytoma, where stachydrine inhibits the CXCR4/Akt and CXCR4/ERK pathways. frontiersin.org

NF-κB Signaling Pathway Suppression

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival, and its aberrant activation is linked to cancer development and progression. medchemexpress.com Stachydrine hydrochloride has been identified as an inhibitor of this pathway. medchemexpress.commedchemexpress.com

CXCR4/ERK and CXCR4/Akt Pathways

Stachydrine hydrochloride has been shown to impede the migration and invasive properties of tumor cells by inhibiting key signaling pathways, including the C-X-C chemokine receptor type 4 (CXCR4)/Extracellular signal-regulated kinase (ERK) and CXCR4/Protein Kinase B (Akt) pathways. frontiersin.orgfrontiersin.org This inhibition is a critical mechanism for preventing cancer metastasis. frontiersin.org

In preclinical studies involving human pilocytic astrocytoma (PA) cells, stachydrine dose-dependently suppressed cell proliferation and colony formation. nih.gov The molecular mechanism for this effect involves the downregulation of CXCR4 transcription. nih.gov Further investigation revealed that stachydrine promotes apoptosis and cell cycle arrest at the G0/G1 phase. frontiersin.orgnih.gov This is associated with changes in cyclin D1 and p27Kip1 levels and is dependent on the inhibition of both the CXCR4/ERK and CXCR4/Akt signaling cascades. frontiersin.orgnih.gov Additionally, stachydrine was found to suppress the migration and invasiveness associated with matrix metalloproteinases (MMPs) by targeting the CXCR4/Akt/MMP-9/2 and CXCR4/ERK/MMP-9/2 pathways. frontiersin.orgnih.gov These findings highlight that stachydrine's inhibitory effects on the viability and migration of human PA cells are mediated through the CXCR4/ERK and CXCR4/Akt signaling pathways. frontiersin.orgnih.gov

Table 1: Research Findings on Stachydrine Hydrochloride and CXCR4 Pathways

| Cell Line | Pathway(s) Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| Res186 (Pilocytic Astrocytoma) | CXCR4/ERK, CXCR4/Akt | Suppressed proliferation and colony formation; Promoted apoptosis and G0/G1 cell cycle arrest; Inhibited migration and invasiveness. | nih.gov |

| General Cancer Cells | CXCR4/ERK, CXCR4/Akt | Impedes migration and invasive capabilities by blocking these critical pathways. | frontiersin.orgfrontiersin.org |

LIF/AMPK Axis in Hepatocellular Carcinoma

Research has identified stachydrine hydrochloride as an inhibitor of hepatocellular carcinoma (HCC) progression through its influence on the Leukemia Inhibitory Factor (LIF)/AMP-activated protein kinase (AMPK) axis. nih.govmdpi.com This represents a novel insight into its anti-HCC efficacy. nih.gov Studies have demonstrated that stachydrine hydrochloride treatment leads to the downregulation of LIF and the upregulation of phosphorylated AMPK (p-AMPK). nih.gov

The modulation of the LIF/AMPK axis by stachydrine hydrochloride results in several anti-cancer effects in HCC cells. nih.govmdpi.com In vitro investigations have shown that it induces autophagy, evidenced by changes in p62 and LC-3B expression. nih.gov Furthermore, it causes cell-cycle arrest and promotes cellular senescence, which is accompanied by an increase in p21 levels. nih.govresearchgate.net These findings, supported by a patient-derived xenograft (PDX) model, suggest that the inhibitory function of stachydrine hydrochloride in HCC is attributable to its ability to induce autophagy and senescence via the LIF/AMPK pathway. nih.govmdpi.com

Table 2: Research Findings on Stachydrine Hydrochloride and LIF/AMPK Axis in HCC

| Cancer Model | Pathway Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| HCC cell lines | LIF/AMPK | Downregulated LIF, upregulated p-AMPK; Induced autophagy, cell-cycle arrest, and cell senescence. | nih.gov |

| Patient-Derived Xenograft (PDX) | LIF/AMPK | Regulates autophagy and cell cycle arrest, inducing cell senescence and suppressing tumor progression. | mdpi.com |

JAK2/STAT3 Pathway in Tumor-Associated Macrophages

Stachydrine has been found to inhibit colorectal cancer liver metastasis by targeting tumor-associated macrophages (TAMs) and regulating the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govfrontiersin.orgnih.gov The interaction between TAMs and tumor cells is crucial for the development of colorectal cancer liver metastases (CRLM). nih.govfrontiersin.org

In vivo studies using CRC mouse models demonstrated that stachydrine attenuates liver metastasis by preventing the polarization of macrophages to the pro-tumoral M2 phenotype. nih.govnih.govresearchgate.net This anti-metastatic effect was shown to be dependent on the presence of macrophages. nih.govresearchgate.net In vitro, stachydrine was found to block tumor cell migration, invasion, and angiogenesis by preventing TAMs from polarizing to the M2 phenotype. nih.govresearchgate.net Mechanistically, this is achieved through the inhibition of the JAK2/STAT3 signaling pathway, as evidenced by reduced phosphorylation of both JAK2 and STAT3 in TAMs after treatment. nih.govfrontiersin.org

Table 3: Research Findings on Stachydrine and the JAK2/STAT3 Pathway in TAMs

| Cancer Model | Target Cells | Pathway Investigated | Key Findings | Reference(s) |

|---|---|---|---|---|

| Colorectal Cancer Liver Metastasis (Mouse Model) | Tumor-Associated Macrophages (TAMs) | JAK2/STAT3 | Attenuated liver metastasis by inhibiting M2 macrophage polarization. | nih.govnih.govresearchgate.net |

| Co-culture (mc38 conditioned medium) | Tumor-Associated Macrophages (TAMs) | JAK2/STAT3 | Reduced phosphorylation of JAK2 and STAT3; Impeded tumor cell migration, invasion, and angiogenesis. | nih.govfrontiersin.org |

Receptor Tyrosine Kinase Inhibition (e.g., BCR-ABL)

Stachydrine demonstrates efficacy against blast phase chronic myeloid leukemia (BP-CML) by inhibiting multiple receptor tyrosine kinases (RTKs), including the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL). frontiersin.orgnih.govnih.govresearchgate.net This is particularly significant in the context of resistance to BCR-ABL tyrosine kinase inhibitors (TKIs), which is a major cause of treatment failure in BP-CML. nih.govnih.gov

Preclinical studies have shown that stachydrine inhibits the proliferation of various CML cell lines, including those with the T315I mutation that confers resistance to imatinib (B729). nih.gov It also induces apoptosis and inhibits colony formation and self-renewal in primary BP-CML CD34+ cells. nih.govnih.gov Importantly, stachydrine acts synergistically with BCR-ABL TKIs like imatinib and ponatinib, with a combination index of less than 1, indicating a synergistic effect in inhibiting CML cell proliferation. nih.govresearchgate.net The mechanism involves the decreased phosphorylation of multiple RTKs. nih.govnih.gov This research is the first to show stachydrine's activity on primary patient cancer cells and its synergistic action with other anticancer drugs. nih.gov

Table 4: Research Findings on Stachydrine Hydrochloride and BCR-ABL Inhibition

| Cell Lines | Key Target | Findings | Reference(s) |

|---|---|---|---|

| K562, KCL22, LAMA84, KU812, Ba/F3 WT, Ba/F3 T315I | BCR-ABL and other RTKs | Inhibited proliferation and induced apoptosis in both TKI-sensitive and resistant CML cells. | nih.govnih.gov |

| BP-CML CD34+ cells | Cancer Stem/Progenitor Cells | Inhibited colony formation and self-renewal. | nih.govnih.gov |

| KU812, KCL22, Ba/F3 T315I | BCR-ABL TKIs (Imatinib, Ponatinib) | Demonstrated synergistic anti-proliferative effects when combined with TKIs. | nih.govresearchgate.net |

Induction of Autophagy and Cell Senescence in Cancer

Stachydrine hydrochloride has been shown to exert its antitumor effects in part by inducing autophagy and cellular senescence in cancer cells. nih.gov This mechanism has been specifically detailed in studies on hepatocellular carcinoma (HCC) and castration-resistant prostate cancer (CRPC). nih.govresearchgate.net

In HCC, stachydrine treatment was found to induce autophagy, as indicated by the expression of p62 and LC-3B. nih.gov Concurrently, it promotes cell senescence, which is associated with the induction of the cell cycle inhibitor p21. nih.govresearchgate.net This induction of autophagy and senescence is linked to the modulation of the LIF/AMPK axis. nih.gov

In the context of CRPC, particularly in paclitaxel-resistant cells (PC3-TxR and DU145-TxR), stachydrine hydrochloride was also observed to promote cell senescence. researchgate.netnih.govresearchgate.net This was confirmed by senescence-associated β-galactosidase (SA-β-gal) staining and an increase in p21 protein expression. researchgate.net These findings suggest that inducing senescence is a key strategy through which stachydrine hydrochloride overcomes drug resistance in prostate cancer. researchgate.netnih.gov

Table 5: Research Findings on Stachydrine Hydrochloride-Induced Autophagy and Senescence

| Cancer Type | Cell Lines | Process Induced | Key Molecular Markers | Reference(s) |

|---|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | HCC cell lines | Autophagy & Senescence | p62, LC-3B, p21 | nih.gov |

| Castration-Resistant Prostate Cancer (CRPC) | PC3-TxR, DU145-TxR | Senescence | SA-β-gal, p21 | researchgate.netresearchgate.net |

Modulation of Estrogen Receptor Beta (ERβ) in Prostate Cancer

Recent investigations have highlighted the role of stachydrine hydrochloride in modulating estrogen receptor beta (ERβ) as part of its mechanism to counter paclitaxel (B517696) resistance in castration-resistant prostate cancer (CRPC). researchgate.netnih.gov In a study involving paclitaxel-resistant prostate cancer cells (PC3-TxR and DU145-TxR), treatment with stachydrine hydrochloride led to a significant upregulation in the expression of ERβ. researchgate.netnih.govspringermedizin.de

This upregulation of ERβ was accompanied by the promotion of apoptosis, senescence, and ferroptosis pathways in the CRPC cells. researchgate.netnih.gov The findings suggest that by increasing ERβ expression, stachydrine hydrochloride can sensitize resistant prostate cancer cells to therapy, providing a promising insight into its potential as an adjunct treatment to overcome paclitaxel resistance in CRPC. researchgate.netnih.gov

Table 6: Research Findings on Stachydrine Hydrochloride and ERβ in Prostate Cancer

| Cancer Type | Cell Lines | Key Target | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Castration-Resistant Prostate Cancer (CRPC) | PC3-TxR, DU145-TxR | Estrogen Receptor Beta (ERβ) | Significantly upregulated ERβ expression, promoting apoptosis, senescence, and ferroptosis. | researchgate.netnih.govspringermedizin.de |

Ferroptosis Pathways in Cancer Cells

Stachydrine hydrochloride has been identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death, in castration-resistant prostate cancer (CRPC) cells. researchgate.netnih.gov This mechanism contributes to its potential to overcome therapeutic resistance. researchgate.net

In studies on paclitaxel-resistant CRPC cell lines, PC3-TxR and DU145-TxR, treatment with stachydrine hydrochloride was shown to promote ferroptosis. researchgate.netresearchgate.net This was evidenced by a significant increase in intracellular iron levels. researchgate.net Furthermore, western blot analysis revealed that the treatment led to a decrease in the protein expression of key ferroptosis inhibitors, namely ferroptosis suppressor protein 1 (FSP1) and ferritin heavy chain (FTH). researchgate.net By inducing this specific cell death pathway, stachydrine hydrochloride presents a novel approach to targeting drug-resistant cancer cells. researchgate.netnih.gov

Table 7: Research Findings on Stachydrine Hydrochloride and Ferroptosis

| Cancer Type | Cell Lines | Key Findings | Molecular Markers | Reference(s) |

|---|---|---|---|---|

| Castration-Resistant Prostate Cancer (CRPC) | PC3-TxR, DU145-TxR | Promoted ferroptosis. | Increased iron levels; Decreased FSP1 and FTH expression. | researchgate.netresearchgate.net |

Anti-inflammatory and Immunomodulatory Research

Stachydrine hydrochloride has demonstrated notable anti-inflammatory and immunomodulatory properties in various preclinical models. These effects are attributed to its ability to modulate key signaling pathways and cellular responses involved in inflammation.

Research has consistently shown that stachydrine can effectively decrease the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). frontiersin.orgresearchgate.net In studies involving models of cerebral ischemia-reperfusion injury, stachydrine treatment led to a significant reduction in the serum levels of IL-1β and TNF-α. frontiersin.org Furthermore, in the context of osteoarthritis, stachydrine suppressed the IL-1β-induced production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, and Interleukin-6 (IL-6) in human chondrocytes. nih.gov This suppression of inflammatory mediators highlights the compound's potential in mitigating inflammatory responses in various pathological conditions. frontiersin.orgselleckchem.com

| Model System | Key Findings | Reference |

| Cerebral Ischemia-Reperfusion (Rat) | Reduced serum levels of IL-1β and TNF-α. | frontiersin.org |

| IL-1β-induced Osteoarthritis (Human Chondrocytes) | Decreased levels of NO, PGE2, TNF-α, and IL-6. | nih.gov |

| General Inflammation Models | Decreases release of IL-1β and TNF-α. | frontiersin.orgresearchgate.net |

A critical mechanism underlying the anti-inflammatory effects of stachydrine is its ability to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.comfrontiersin.org The NF-κB pathway is a pivotal orchestrator of intracellular inflammation. frontiersin.org Stachydrine has been shown to inhibit the activation of this pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. nih.gov This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby reducing the transcription of genes encoding for pro-inflammatory molecules. frontiersin.orgnih.gov This inhibitory effect on the NF-κB pathway has been observed in various cell types, including those involved in cardiac hypertrophy and osteoclastogenesis. medchemexpress.comnih.gov

| Cell/Tissue Type | Mechanism of Action | Reference |

| Myocardial Cells | Suppresses the level of p-IκB and nuclear NF-κB (p65). | medchemexpress.com |

| Osteoclast Precursors | Inhibits RANKL-induced IκBα phosphorylation and degradation. | nih.gov |

| General | Blocks phosphorylation and nuclear translocation of NF-κB p65 subunit. | frontiersin.orgnih.gov |

| Osteoarthritis Chondrocytes | Blocked IL-1β-mediated potentiation of the NF-κB pathway. | nih.gov |

Stachydrine hydrochloride has been found to modulate the balance of T helper (Th) cell subsets, which play a crucial role in the immune response. Specifically, it influences the Th1/Th2/Th17/Treg paradigm. nih.govresearchgate.net In a study on RU486-induced abortion in mice, which is associated with a Th1- and Th17-biased immunity, stachydrine hydrochloride administration shifted this balance. nih.govresearchgate.net The compound promoted the protein expression of IL-12 (a Th1-promoting cytokine) and IL-6 (involved in Th17 differentiation) while inhibiting the mRNA expression of transcription factors GATA-3 (for Th2) and Foxp3 (for Treg). nih.govresearchgate.net This resulted in a shift towards Th1 and Th17 dominance, which was associated with a reduction in uterine bleeding. nih.gov This demonstrates the immunomodulatory capacity of stachydrine hydrochloride by influencing the differentiation and function of key immune cell subpopulations.

| Immune Cell Parameter | Effect of Stachydrine Hydrochloride | Reference |

| Th1/Th17 Cells | Increased proportions | nih.govresearchgate.net |

| Th2/Treg Cells | Decreased proportions | nih.govresearchgate.net |

| IL-12 and IL-6 Protein Expression | Promoted | nih.govresearchgate.net |

| T-bet and RORγt mRNA Expression | Promoted | nih.govresearchgate.net |

| GATA-3 and Foxp3 mRNA Expression | Inhibited | nih.govresearchgate.net |

The anti-inflammatory properties of stachydrine contribute to its potential anti-arthritic and analgesic effects. nih.govcymitquimica.com Research has identified stachydrine as an effective component in treating arthritis induced by Complete Freund's Adjuvant (CFA) in rats. nih.gov The mechanisms underlying these effects are closely linked to its ability to suppress inflammatory mediators and modulate inflammatory signaling pathways. In the context of osteoarthritis, stachydrine protects chondrocytes from IL-1β-induced inflammation by inhibiting the NF-κB pathway. nih.gov This leads to a reduction in the production of inflammatory mediators and extracellular matrix-degrading enzymes such as MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5, which are implicated in the cartilage degradation seen in arthritis. nih.gov

| Condition | Mechanism | Key Findings | Reference |

| Complete Freund's Adjuvant (CFA)-induced Arthritis (Rats) | Anti-inflammatory and analgesic | Identified as an effective component. | nih.gov |

| IL-1β-induced Osteoarthritis (Human Chondrocytes) | Inhibition of NF-κB pathway | Suppressed inflammatory mediators and matrix-degrading enzymes (MMP-3, MMP-13, ADAMTS-4, ADAMTS-5). | nih.gov |

Stachydrine has been shown to be effective in inhibiting lipopolysaccharide (LPS)-induced inflammatory bone loss by suppressing the formation and function of osteoclasts, the cells responsible for bone resorption. frontiersin.orgnih.govnih.gov This effect is mediated through the inhibition of key signaling pathways activated by the Receptor Activator of NF-κB Ligand (RANKL), a critical factor in osteoclast development. frontiersin.orgnih.gov Specifically, stachydrine inhibits the RANKL-induced activation of the NF-κB and Akt signaling pathways. nih.gov This leads to the suppression of the induction and nuclear translocation of the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclastogenesis. nih.govnih.gov In a murine model of LPS-induced inflammatory bone loss, stachydrine treatment was shown to alleviate bone loss and reduce the number of osteoclasts. nih.govnih.gov These findings suggest its potential in treating conditions characterized by inflammatory bone destruction, such as osteoporosis and rheumatoid arthritis. frontiersin.orgnih.govnih.gov

| Model | Effect of Stachydrine | Underlying Mechanism | Reference |

| In vitro Osteoclastogenesis | Suppressed RANKL-induced osteoclast formation and bone resorption. | Inhibition of NF-κB and Akt signaling pathways; suppression of NFATc1 induction and nuclear translocation. | nih.govnih.gov |

| In vivo LPS-induced Inflammatory Bone Loss (Murine model) | Alleviated bone loss and reduced osteoclast number. | Inhibited the activities of NF-κB and NFATc1. | nih.govnih.govresearchgate.net |

Mechanisms of Anti-arthritic and Analgesic Effects

Uterine Regulatory Research

Stachydrine exhibits a dual regulatory effect on uterine activity. nih.gov In non-pregnant guinea pigs, it has been observed to enhance uterine contractions by increasing their intensity while decreasing the frequency. nih.gov Conversely, it can counteract uterine contractions induced by oxytocin. nih.gov Furthermore, stachydrine has been shown to inhibit the abnormal proliferation of uterine smooth muscle cells stimulated by LPS, an effect mediated through the modulation of calcium-regulating proteins. nih.gov In the context of RU486-induced abortion in mice, stachydrine hydrochloride administration has been shown to reduce uterine bleeding. nih.govmdpi.com This effect is linked to its immunomodulatory properties, specifically the induction of a Th1/Th17-biased immune response at the maternal-fetal interface. nih.govresearchgate.net

| Context | Effect of Stachydrine | Reference |

| Healthy Guinea Pig Uterus | Enhances contraction intensity, decreases frequency. | nih.gov |

| Oxytocin-induced Uterine Contractions | Counteracts contractions. | nih.gov |

| LPS-stimulated Uterine Smooth Muscle Cells | Inhibits abnormal proliferation. | nih.gov |

| RU486-induced Abortion (Mice) | Reduces uterine bleeding. | nih.govmdpi.com |

Dual Regulatory Effect on Uterine Contractions

Stachydrine hydrochloride exhibits a notable dual regulatory effect on uterine contractions, demonstrating both stimulatory and inhibitory actions. This bidirectional influence suggests a complex mechanism of action on uterine smooth muscle. nih.govfrontiersin.orgresearchgate.net Reports indicate that stachydrine can not only enhance uterine contractions, which is beneficial for managing postpartum hemorrhage and promoting uterine recovery, but also counteract contractions induced by agents like oxytocin. nih.gov This suggests a potential role in both promoting necessary uterine activity and preventing excessive or inappropriate contractions. nih.govresearchgate.net The ability of stachydrine to both stimulate and relax the uterus highlights its potential for addressing a range of obstetric and gynecological conditions. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Modulation of Uterine Smooth Muscle Cell Proliferation via Calcium-Regulating Proteins

Preclinical research has shown that stachydrine hydrochloride can inhibit the abnormal proliferation of uterine smooth muscle cells. nih.gov This effect is believed to be mediated through the modulation of calcium-regulating proteins. nih.gov Dysregulation of uterine smooth muscle cell proliferation is a factor in certain gynecological disorders. By influencing calcium-regulating proteins, stachydrine may help to control these proliferative processes. nih.gov The interplay between calcium signaling and cell proliferation is a critical area of investigation in understanding the therapeutic potential of stachydrine in uterine health. nih.govmdpi.complos.org

Metabolic Regulation Research

Lipid Metabolism Modulation (e.g., Prevention of Lipid Accumulation in Adipocytes)

Stachydrine hydrochloride has demonstrated significant effects on lipid metabolism, including the ability to promote lipolysis and inhibit the accumulation of lipids in adipocytes. frontiersin.orgnih.govresearchgate.net In preclinical models, stachydrine has been shown to reduce weight gain. frontiersin.orgnih.gov Mechanistically, it influences the expression of genes involved in lipid synthesis and breakdown. For instance, it has been observed to suppress lipid synthesis genes like fatty acid synthase (Fasn) and sterol regulatory element-binding protein-1c (Srebp-1c), while enhancing lipolytic genes. rsc.orgnih.gov This modulation of lipid metabolism suggests a potential therapeutic role for stachydrine in addressing conditions related to excess lipid accumulation. nih.govmemphis.edumdpi.com

Glucose Homeostasis and Insulin (B600854) Sensitivity Studies

Stachydrine has been found to improve glucose tolerance and insulin sensitivity in preclinical studies. frontiersin.orgnih.govresearchgate.netnih.gov In mouse models of diet-induced obesity, treatment with stachydrine resulted in reduced fasting glucose levels and improved insulin resistance. nih.govnih.gov The compound has been shown to ameliorate inflammation and endoplasmic reticulum stress in skeletal muscle, which are contributing factors to insulin resistance. researchgate.netnih.gov By addressing these underlying cellular stresses, stachydrine helps to improve the body's response to insulin and maintain glucose homeostasis. researchgate.netnih.govmdpi.com

AMPK/SIRT1 Signaling Pathway Activation in Metabolic Contexts

A key mechanism underlying the metabolic benefits of stachydrine hydrochloride is its ability to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. rsc.org This pathway is a crucial regulator of cellular energy homeostasis. rsc.orgresearchgate.netnih.gov Activation of AMPK by stachydrine leads to a cascade of downstream effects, including the enhancement of autophagy and the protection of cells from metabolic stress. rsc.orgnih.gov Specifically, stachydrine has been shown to increase the phosphorylation of AMPK, which in turn activates SIRT1. rsc.orgnih.gov This activation is vital for reducing insulin resistance and preventing vascular inflammation. rsc.orgacs.org The modulation of the AMPK/SIRT1 pathway by stachydrine underscores its potential as a multi-targeted agent for metabolic disorders. rsc.orgnih.govresearchgate.netnih.gov

Osmoprotective Research

Stachydrine is recognized for its role as an effective osmoprotective compound, helping cells and organisms to cope with osmotic stress. nih.govfrontiersin.org This property is observed not only in plants but also in bacteria and has been noted in the context of human physiology, particularly in the kidneys. nih.govfrontiersin.org In bacteria, stachydrine can be taken up from the environment and used as an osmoprotectant, enabling survival in high-salt conditions. nih.gov Its presence in human urine and subsequent studies suggest a role in providing osmoprotection within the renal system, which is crucial for maintaining kidney health and microbial balance. nih.govfrontiersin.orgselleckchem.comselleck.co.jp

Roles in Plant Stress Response and Osmotic Pressure Regulation

Stachydrine hydrochloride, a naturally occurring alkaloid, functions as a significant secondary metabolite in various plants, playing a crucial role in their adaptation to environmental stressors. nih.govfrontiersin.orgresearchgate.netresearchgate.net Its primary function in the botanical realm is the regulation of osmotic pressure, which is essential for plants to survive in conditions of high salinity or drought. nih.govfrontiersin.org

When exposed to external salt stress, plants like alfalfa (Medicago sativa) rapidly accumulate stachydrine. nih.govfrontiersin.orgresearchgate.net This accumulation within the plant cells helps to maintain cellular water balance and turgor pressure, effectively counteracting the dehydrating effects of a high-salt environment. By acting as a compatible solute, stachydrine can be present at high concentrations in the cytoplasm without interfering with normal cellular processes, thus safeguarding the structural and functional integrity of cellular components under osmotic stress. nih.gov Beyond osmotic adjustment, stachydrine contributes to a broader stress response, including pest resistance and nitrogen fixation. frontiersin.org

Table 1: Role of Stachydrine in Plant Osmotic Stress Response

| Plant Example | Stressor | Role of Stachydrine | Outcome |

| Alfalfa (Medicago sativa) | High Salinity | Acts as a compatible solute, accumulating rapidly in cells. nih.govfrontiersin.org | Counteracts external salt stress by regulating osmotic pressure. nih.govfrontiersin.org |

| Various Plants | Environmental Stress | Functions as a secondary metabolite. | Contributes to osmotic pressure regulation and general stress response. |

Bacterial Osmotic Stress Adaptation Mechanisms

Stachydrine's osmoprotective effects extend to the microbial world, where it aids bacteria in adapting to high-osmolarity environments. nih.govfrontiersin.orgresearchgate.netresearchgate.net It functions as a potent osmoprotectant, a class of small organic molecules that help organisms survive osmotic stress. nih.gov

Research has demonstrated that the addition of stachydrine to the culture medium of Escherichia coli can significantly improve its growth under high salt conditions. nih.gov Similarly, bacteria such as Bacillus subtilis utilize dedicated transporter proteins, including ATP-binding cassette (ABC) transporters, to actively uptake stachydrine from their environment. nih.govasm.org These transport systems are responsive to changes in external osmolality. nih.gov

Once inside the bacterial cell, stachydrine accumulates in the cytoplasm. As a compatible solute, it helps maintain water balance and protects cellular structures and functions from the detrimental effects of high osmotic pressure without disrupting essential metabolic activities. nih.govuni-marburg.defrontiersin.org This mechanism is a critical survival strategy for bacteria in osmotically challenging habitats. nih.gov

Table 2: Bacterial Adaptation to Osmotic Stress via Stachydrine

| Bacterial Species | Mechanism of Action | Function | Reference |

| Escherichia coli | Accumulation in cytoplasm when provided externally. | Improves growth under salt stress conditions. | nih.gov |

| Bacillus subtilis | Uptake via dedicated transporter proteins. | Serves as an osmoprotectant to enhance tolerance to osmotic stress. | nih.gov |

Antioxidant Research

Reactive Oxygen Species (ROS) Scavenging and Attenuation of Oxidative Stress

Stachydrine hydrochloride exhibits significant antioxidant properties by directly targeting reactive oxygen species (ROS). ROS are highly reactive molecules that, when overproduced, can lead to oxidative stress, causing damage to cells, proteins, and DNA. Stachydrine has been shown to effectively reduce the accumulation of ROS and attenuate the cellular damage caused by oxidative insults. nih.govfrontiersin.orgresearchgate.net

Studies have demonstrated that stachydrine can inhibit the generation of ROS, thereby protecting cells from conditions like ischemia-reperfusion injury. nih.govfrontiersin.orgnih.gov For instance, in models of cardiac hypertrophy and H9c2 cardiomyocytes subjected to oxidative stress, stachydrine treatment led to a decrease in ROS production. researchgate.netnih.govresearchgate.net This ROS-scavenging activity is a key component of its protective effects on various tissues.

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GSH-Px))

In addition to its direct ROS scavenging, stachydrine hydrochloride exerts its antioxidant effects by bolstering the body's endogenous antioxidant defense systems. It enhances the activity of key antioxidant enzymes, most notably superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.govfrontiersin.orgnih.gov

Table 3: Antioxidant Mechanisms of Stachydrine Hydrochloride

| Mechanism | Specific Action | Key Molecules Involved | Outcome |

| Direct Scavenging | Reduces the accumulation of ROS. nih.govfrontiersin.org | Reactive Oxygen Species (ROS) | Attenuation of cellular damage from oxidative stress. nih.gov |

| Enzyme Enhancement | Augments the activity of endogenous antioxidant enzymes. nih.govfrontiersin.org | Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px) | Increased cellular defense against oxidative insults and reduced lipid peroxidation. nih.govfrontiersin.orgnih.gov |

Analytical Methodologies and Quality Control in Stachydrine Hydrochloride Research

Chromatographic Techniques for Stachydrine (B192444) Hydrochloride Analysis

Chromatography, a cornerstone of analytical chemistry, provides robust methods for the separation, identification, and quantification of stachydrine hydrochloride. Due to the compound's lack of a strong chromophore, specialized high-performance liquid chromatography (HPLC) methods coupled with specific detectors are often employed. mdpi.comingentaconnect.com

The development of HPLC methods for stachydrine hydrochloride has seen the use of various column types to achieve optimal separation. While reversed-phase C18 columns have been explored, they can lead to significant peak tailing for stachydrine hydrochloride. scirp.orgsemanticscholar.org To overcome this, hydrophilic interaction liquid chromatography (HILIC) or the use of specialized columns like amino (NH2) or silica (B1680970) columns has become more common. scirp.orgsemanticscholar.org

One established HPLC method utilizes a Spherisorb SCX column with a mobile phase consisting of 20 mmol/L sodium dihydrogen phosphate (B84403), containing 0.04% triethylamine (B128534) and 0.15% phosphoric acid. bvsalud.orgbvsalud.org The analysis is performed at a column temperature of 25 °C with detection at a wavelength of 192 nm. bvsalud.orgbvsalud.org Another approach employs a Waters XBridge Amide column with a gradient mobile phase of acetonitrile (B52724) and 0.1% formic acid. ingentaconnect.com

A significant challenge in HPLC analysis of stachydrine hydrochloride is its weak ultraviolet (UV) absorption, which makes detection by standard UV detectors difficult. mdpi.comingentaconnect.com This has spurred the development and use of alternative detection methods.

To address the detection limitations of UV, Evaporative Light Scattering Detector (ELSD) has been successfully coupled with HPLC for the analysis of stachydrine hydrochloride. scirp.orgsemanticscholar.orgscispace.com ELSD is a mass-sensitive detector that is not dependent on the optical properties of the analyte, making it ideal for compounds like stachydrine hydrochloride that lack a significant chromophore. mdpi.comingentaconnect.comscirp.orgsemanticscholar.org This technique offers a more convenient and time-efficient alternative to other methods like thin-layer chromatography scanning (TLCS). scirp.orgsemanticscholar.org

A reported ELSD-HPLC method for the determination of stachydrine hydrochloride utilizes an Agilent Kromasi NH2 column (250 mm × 4.6 mm, 5 μm). scirp.orgsemanticscholar.orgresearchgate.net The mobile phase consists of a 50:50 (v/v) mixture of methanol (B129727) and acetonitrile. scirp.orgsemanticscholar.orgresearchgate.net In another study, a Hypersil-NH2 column (250 mm × 4.6 mm, 5 μm) was used with a mobile phase of acetonitrile-water (17:83) at a flow rate of 1.0 mL·min−1 and a column temperature of 30 °C. ingentaconnect.com The ELSD parameters were set with an evaporation temperature of 75 °C and a carrier gas flow rate of 2.0 L·min−1. ingentaconnect.com

The following table summarizes the parameters for a developed ELSD-HPLC method:

| Parameter | Value |

| Column | Agilent Kromasi NH2 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Methanol-Acetonitrile (50:50, v/v) |

| Detection Wavelength | 201 nm |

| Linear Range | 0.20 - 1.98 µg/mL |

| Correlation Coefficient (R) | 0.9995 |

| Average Recovery | 97.01% |

| Relative Standard Deviation (RSD) | 0.19% |

| Data derived from a study on the quality standards of stachydrine hydrochloride in a Chinese Medicine preparation. scirp.orgsemanticscholar.org |